molecular formula C10H20N2O4S B6171032 tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-81-8

tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6171032
CAS No.: 2567489-81-8
M. Wt: 264.3
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Description

tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a methylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced via a sulfonation reaction using reagents like methylsulfonyl chloride.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: shares similarities with other sulfonamide-containing compounds and pyrrolidine derivatives.

    This compound: can be compared to compounds like N-tert-butoxycarbonyl-3-pyrrolidinecarboxylic acid and methylsulfonylpyrrolidine derivatives.

Uniqueness

Properties

CAS No.

2567489-81-8

Molecular Formula

C10H20N2O4S

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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